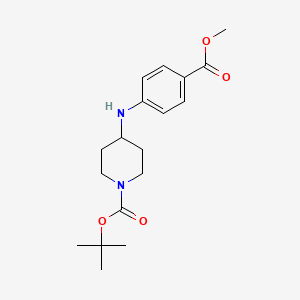

Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate

Descripción general

Descripción

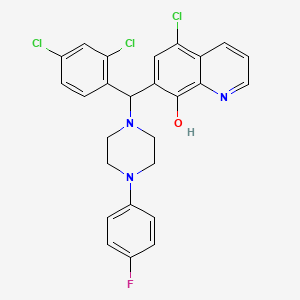

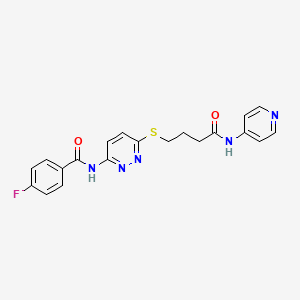

Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate, also known as 1-boc-4-AP, is a compound used as an intermediate in the manufacture of fentanyl and its related derivatives . It is one of the precursors that can be used for the manufacture of fentanyl and its analogues .

Synthesis Analysis

This compound can be synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution . The structures and the synthetic route were determined by MS and 1HNMR .Chemical Reactions Analysis

This compound is used as an intermediate in the synthesis of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals .Aplicaciones Científicas De Investigación

Key Intermediate in Drug Synthesis

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a crucial intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. This compound was synthesized through a series of reactions, including acylation, sulfonation, and substitution, with a total yield of 20.2% (Min Wang et al., 2015).

Role in Oxindole Synthesis

In the realm of organic chemistry, the compound serves as an intermediate in the oxindole synthesis via palladium-catalyzed C-H functionalization, demonstrating its application in complex chemical transformations essential for medicinal chemistry synthesis (J. Magano et al., 2014).

Application in Biologically Active Compounds

It is also an important intermediate for biologically active compounds such as crizotinib, an anti-cancer medication. The compound was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material, with a total yield of 49.9% (D. Kong et al., 2016).

Synthesis of Quinazolone Derivatives

Another study focused on the synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone, showcasing the utility of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in developing compounds with potential pharmaceutical applications (S. Xiao-kai, 2013).

Anticorrosive Behaviour Studies

Furthermore, the compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated significant anticorrosive properties for carbon steel in acidic environments, revealing its potential in industrial applications beyond pharmaceuticals (B. Praveen et al., 2021).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate is a compound that is structurally related to N-phenylpiperidin-4-amine . It is used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . Therefore, the primary targets of this compound are likely to be the same as those of fentanyl and its derivatives.

Mode of Action

Fentanyl and its derivatives are known to act as potent agonists at the mu-opioid receptors in the central nervous system, leading to analgesic effects .

Biochemical Pathways

Activation of the mu-opioid receptors by these compounds inhibits adenylate cyclase, decreases intracellular cAMP levels, and leads to hyperpolarization and reduced neuronal excitability .

Result of Action

These drugs act on the mu-opioid receptors in the central nervous system, leading to analgesia, euphoria, and sedation .

Análisis Bioquímico

Biochemical Properties

It is known to be used as an intermediate in the synthesis of fentanyl , a potent opioid. This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis and action of opioids.

Cellular Effects

Given its role in the synthesis of fentanyl , it may influence cellular processes related to opioid signaling

Molecular Mechanism

As an intermediate in the synthesis of fentanyl , it may be involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to opioid synthesis and action.

Metabolic Pathways

The metabolic pathways involving Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate are not well-characterized. Given its role in the synthesis of fentanyl , it may interact with enzymes or cofactors involved in opioid metabolism.

Propiedades

IUPAC Name |

tert-butyl 4-(4-methoxycarbonylanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-15(10-12-20)19-14-7-5-13(6-8-14)16(21)23-4/h5-8,15,19H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLYBIDNSJWLNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2627688.png)

![4-methoxy-7-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2627689.png)

![N-(2-methoxyphenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2627692.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-bromobenzamide](/img/structure/B2627700.png)

![N-(3-acetylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2627702.png)

![4-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2627705.png)

![(2Z,6R,8S)-6-Hydroxy-2-[(E)-1,17,21,26-tetrahydroxy-2,4-dimethylhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B2627707.png)

![2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2627708.png)